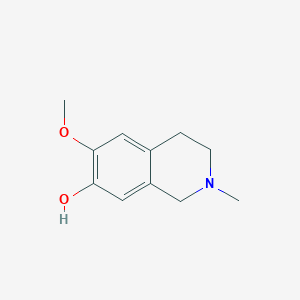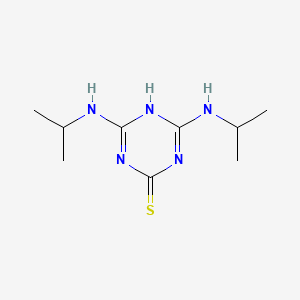
1-Bromo-2-chloro-3,5-dinitrobenzene
Übersicht
Beschreibung
1-Bromo-2-chloro-3,5-dinitrobenzene is an aromatic compound with the molecular formula C6H2BrCl(NO2)2. This compound is characterized by the presence of bromine, chlorine, and two nitro groups attached to a benzene ring. It is a member of the nitrobenzene family, which is known for its diverse applications in organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-3,5-dinitrobenzene can be synthesized through a multi-step process involving the nitration of bromochlorobenzene derivatives. The typical synthetic route includes:
Nitration: The starting material, 1-bromo-2-chlorobenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. This step introduces nitro groups at the meta positions relative to the bromine and chlorine substituents.
Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-chloro-3,5-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro groups activate the benzene ring towards nucleophilic attack, allowing for substitution reactions with nucleophiles such as amines and thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or iron in hydrochloric acid.
Electrophilic Aromatic Substitution: Although less reactive due to the electron-withdrawing nitro groups, the compound can still undergo electrophilic substitution under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Electrophilic Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives such as 1-bromo-2-chloro-3-amino-5-nitrobenzene.
Reduction: Formation of 1-bromo-2-chloro-3,5-diaminobenzene.
Electrophilic Substitution: Formation of poly-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-chloro-3,5-dinitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and dyes.
Biological Studies: It is employed in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the manufacture of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-bromo-2-chloro-3,5-dinitrobenzene involves its reactivity towards nucleophiles and electrophiles. The nitro groups enhance the electrophilicity of the benzene ring, making it susceptible to nucleophilic attack. The bromine and chlorine substituents further influence the reactivity and orientation of the reactions. The compound’s effects are primarily exerted through its interactions with nucleophiles and electrophiles, leading to the formation of various substituted products.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2,4-dinitrobenzene: Similar structure but with nitro groups at different positions.
1-Bromo-3,5-dinitrobenzene: Lacks the chlorine substituent.
1-Chloro-2,4-dinitrobenzene: Similar structure but with chlorine instead of bromine.
Uniqueness: 1-Bromo-2-chloro-3,5-dinitrobenzene is unique due to the presence of both bromine and chlorine substituents along with two nitro groups. This combination of substituents imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis and industrial applications.
Eigenschaften
IUPAC Name |
1-bromo-2-chloro-3,5-dinitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2O4/c7-4-1-3(9(11)12)2-5(6(4)8)10(13)14/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZNTFFZRWJFSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336455 | |
| Record name | 1-Bromo-2-chloro-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51796-81-7 | |
| Record name | 1-Bromo-2-chloro-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(8-Methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinolin-2-yl)methyl 4-methylbenzene-1-sulfonate](/img/structure/B3065481.png)
![3(2H)-Benzofuranone, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B3065483.png)







